(S)-gamma-fluoroleucine ethyl ester

Asymmetric Synthesis Biocatalysis Process Chemistry

(S)-gamma-Fluoroleucine ethyl ester is a non-canonical, enantiomerically pure fluorinated amino acid derivative. Its primary utility lies as a crucial chiral intermediate in the synthesis of complex pharmaceutical agents, most notably the Cathepsin K inhibitor odanacatib.

Molecular Formula C8H16FNO2
Molecular Weight 177.22 g/mol
Cat. No. B15545391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-gamma-fluoroleucine ethyl ester
Molecular FormulaC8H16FNO2
Molecular Weight177.22 g/mol
Structural Identifiers
InChIInChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m0/s1
InChIKeyMJEBOMLXSMSDDI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What is (S)-gamma-Fluoroleucine Ethyl Ester: A Critical Chiral Building Block for Pharmaceutical Synthesis


(S)-gamma-Fluoroleucine ethyl ester is a non-canonical, enantiomerically pure fluorinated amino acid derivative. Its primary utility lies as a crucial chiral intermediate in the synthesis of complex pharmaceutical agents, most notably the Cathepsin K inhibitor odanacatib [1]. The compound features a single fluorine atom at the gamma-position of the leucine side chain and is typically supplied and utilized as its ethyl ester or the corresponding hydrogen sulfate salt [2]. This fluorinated building block is essential for introducing stereochemically defined, metabolically stable motifs into drug candidates, where the gamma-fluorine atom can influence molecular conformation, lipophilicity, and biological activity [3].

Why (S)-gamma-Fluoroleucine Ethyl Ester Cannot Be Substituted: Stereochemical and Functional Specificity


Generic substitution of (S)-gamma-fluoroleucine ethyl ester with seemingly similar compounds like L-leucine ethyl ester, racemic fluoroleucine esters, or the free acid form (S)-gamma-fluoroleucine is not feasible without compromising the intended application. The specific (S)-stereochemistry at the alpha-carbon is mandatory for the desired biological interaction, as seen in its role as a nucleophile in stereospecific SN2 reactions to construct drug candidates like odanacatib [1]. The gamma-fluorine atom is not a passive label; its presence and position directly influence the compound's physicochemical properties and metabolic stability in ways that a hydrogen or other halogen cannot replicate [2]. Furthermore, the ethyl ester protecting group is crucial for solubility and reactivity during synthesis, and its hydrolysis to the free acid would render it unsuitable for the key bond-forming steps for which it is primarily sourced. The following quantitative evidence demonstrates the specific and non-interchangeable performance attributes of (S)-gamma-fluoroleucine ethyl ester.

Quantitative Evidence of (S)-gamma-Fluoroleucine Ethyl Ester Differentiation


Superior Enantioselectivity of Chemoenzymatic Synthesis Route

The chemoenzymatic synthesis of (S)-gamma-fluoroleucine ethyl ester via lipase-catalyzed dynamic kinetic resolution achieves significantly higher enantiomeric purity compared to traditional chiral auxiliary-based methods. The lipase-catalyzed step yields the key amide ester intermediate (S)-6b with 84% enantiomeric excess (ee). After deprotection, the final product is isolated as its hydrogen sulfate salt with >97% ee [1]. In contrast, alternative phase-transfer catalyzed alkylation methods for similar gamma-fluoro-alpha-amino acids have been reported to achieve only modest stereoselectivities of <40% diastereomeric excess (de) or ee [2]. This represents a >57% improvement in enantiomeric purity.

Asymmetric Synthesis Biocatalysis Process Chemistry

High-Yield, Stereospecific Incorporation into a Drug Candidate

In the synthesis of the Cathepsin K inhibitor odanacatib, (S)-gamma-fluoroleucine ethyl ester acts as a nucleophile in a stereospecific SN2 triflate displacement. This reaction proceeds with an exceptionally high yield of 95% while maintaining stereochemical fidelity [1]. This efficiency is critical for the overall six-step synthesis, which achieves a 61% overall yield [1]. This performance is specific to the ethyl ester; the free acid (S)-gamma-fluoroleucine would not participate in this key alkylation step.

Drug Synthesis SN2 Reaction Odanacatib

Process Intensification for Multi-Kilogram Production

A comparative study of reactor configurations for the enzyme-mediated dynamic kinetic resolution step in the synthesis of (S)-gamma-fluoroleucine ethyl ester demonstrated significant process improvements. A fed-batch stirred tank process increased productivity four-fold compared to the original batch process while maintaining similar product enantiomeric excess (ee) [1]. A plug flow column reactor further enhanced the process, leading to a 20-fold reduction in the enzyme deactivation rate and a 20-fold reduction in the enzyme-to-substrate ratio, while achieving an increased product yield (>90%) and ee (86%) [1].

Process Chemistry Biocatalysis Enzyme Engineering

Differential In Vivo Stability of Fluoroleucine Analogs

For in vivo imaging applications, the metabolic stability of fluorinated leucine analogs is a key differentiator. A comparative biodistribution study of 18F-labeled leucine analogs in healthy animals revealed that L-[18F]fluoroleucine (FL) exhibited significant in vivo defluorination, as indicated by high bone uptake of the free fluoride ion [1]. In contrast, the homolog L-[18F]fluorohomoleucine (FHL) demonstrated in vivo stability, with no significant bone uptake observed [1]. This demonstrates that (S)-gamma-fluoroleucine ethyl ester-derived compounds have a distinct metabolic profile compared to closely related fluorinated analogs, which must be considered when selecting a precursor for imaging agent development.

PET Imaging Metabolic Stability Fluorinated Amino Acids

Key Application Scenarios for (S)-gamma-Fluoroleucine Ethyl Ester


Asymmetric Synthesis of Complex Pharmaceutical Intermediates

This scenario applies when a synthetic route requires a chiral, fluorinated amino acid building block for a stereospecific bond-forming reaction, such as an SN2 displacement or peptide coupling. The high enantiomeric purity (>97% ee) of (S)-gamma-fluoroleucine ethyl ester, as established by the chemoenzymatic route, is essential for minimizing diastereomer formation and simplifying downstream purification [1]. The ethyl ester group provides the necessary reactivity and solubility for the key step, as demonstrated by its 95% yield in the synthesis of odanacatib [2].

Process Development and Scale-Up for Kilogram-Scale Supply

This scenario is relevant for CROs, CDMOs, and pharmaceutical companies seeking to establish a reliable and scalable source of this building block. The demonstrated process intensification, including a four-fold productivity increase in fed-batch mode and a 20-fold reduction in enzyme usage in a plug flow reactor, provides a validated path for cost-effective, multi-kilogram production [3]. This evidence de-risks the procurement decision by confirming the compound can be manufactured consistently and economically at commercial volumes.

Synthesis of Fluorinated Peptides and Peptidomimetics

This scenario is for medicinal chemists and peptide chemists designing metabolically stable peptides or peptidomimetics. (S)-gamma-fluoroleucine ethyl ester can be incorporated as a protected monomer in solid-phase peptide synthesis (SPPS) after simple deprotection to the free acid. The gamma-fluorine substitution provides a means to modulate peptide properties such as lipophilicity and conformation without the extreme hydrophobicity of perfluorinated analogs like hexafluoroleucine [4]. The ethyl ester protects the carboxylic acid during SPPS, preventing unwanted side reactions.

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